molecular formula C17H26Cl2N4O2 B2938035 N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide CAS No. 946744-56-5

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide

Cat. No. B2938035
CAS RN: 946744-56-5
M. Wt: 389.32
InChI Key: LWXCNFHVNLCYQK-UHFFFAOYSA-N
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Description

Melatonin is a hormone produced by the pineal gland and involved in the regulation of sleep . It is used as a sleep aid and to help reset the body’s clock and help reduce jet-lag .


Molecular Structure Analysis

The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine . It is related to the compounds 5-MeO-DPT and DALT . In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of 5-MeO-DALT .


Physical And Chemical Properties Analysis

The molecular formula of a related compound, N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]octanamide, is C19H28N2O2 . Its average mass is 316.438 Da and its monoisotopic mass is 316.215088 Da .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine as a Core Structure : Piperazine, a significant moiety within N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide, has been identified as a crucial element in the design of drugs with a wide range of therapeutic applications. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly affect the medicinal properties of the resulting molecules, highlighting the importance of this structure in rational drug design (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Piperazine-Based Molecular Design

Antimycobacterial Activity : Research has demonstrated the use of piperazine and its analogues as critical components in developing potent molecules against Mycobacterium tuberculosis. The review of anti-mycobacterial compounds over five decades underscores piperazine's role as a fundamental building block, emphasizing its versatility and significance in medicinal chemistry (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Therapeutic Applications and Toxicity of Piperazines

Broad Therapeutic Potential : Piperazines have been identified for their broad therapeutic potential, including their use in treating infections, as well as their psychoactive and possibly dependency-forming properties. The wide array of applications and the concerns regarding toxicity and dependency highlight the need for comprehensive understanding and cautious application of these compounds in therapeutic contexts (Sindhu M. Siddiqi, Charlotte Verney, P. Dargan, & D. Wood, 2015).

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-23-14-2-3-16-15(10-14)13(11-20-16)4-5-19-17(22)12-21-8-6-18-7-9-21/h2-3,10-11,18,20H,4-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAXYDDBRZVMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide

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